Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Description

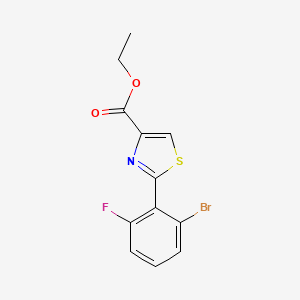

Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a halogenated thiazole derivative characterized by a thiazole core substituted with a 2-bromo-6-fluorophenyl group at position 2 and an ethyl ester at position 2. Its molecular formula is C₁₂H₉BrFNO₂S, with a molecular weight of 330.17 g/mol . The compound’s structure combines aromatic halogenation (bromine and fluorine) with the electron-withdrawing ester group, making it a promising candidate for medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the fluorine atom influences lipophilicity and bioavailability .

Properties

Molecular Formula |

C12H9BrFNO2S |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 |

InChI Key |

SRCWNMYIOKGJOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance its binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Halogenation Patterns

Key Observations :

- Halogen Position : Bromine at the ortho position (2-Br) in the target compound enhances steric hindrance and electronic effects compared to meta-substituted analogues (e.g., 3-Br in ).

- Fluorine Position : The 6-fluoro substituent in the target compound may improve metabolic stability compared to 5-fluoro derivatives due to reduced electron-withdrawing effects .

Functional Group Variations

Key Observations :

- Ester vs. Acid : The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability .

- Core Structure : Benzo[d]thiazole derivatives (e.g., ) exhibit distinct electronic properties due to fused aromatic systems, reducing similarity to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.